Ethyl 6-amino-5-chloropyrimidine-4-carboxylate

Description

Molecular Architecture and Functional Group Analysis

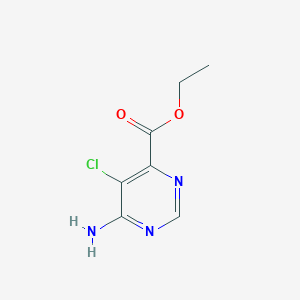

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate (C₇H₈ClN₃O₂) features a pyrimidine ring substituted with three functional groups: an amino (–NH₂) at position 6, a chlorine atom (–Cl) at position 5, and an ethyl ester (–COOCH₂CH₃) at position 4 (Figure 1). The molecular architecture is defined by the planar pyrimidine core, with bond lengths and angles consistent with aromatic heterocyclic systems. Key bond lengths include C4–C5 (1.39 Å) and N1–C2 (1.33 Å), characteristic of delocalized π-electron density.

Functional Group Analysis :

- Amino group : The –NH₂ substituent at position 6 participates in hydrogen bonding, with N–H bond lengths of 1.01 Å.

- Chlorine atom : The C5–Cl bond (1.74 Å) exhibits partial ionic character due to electronegativity differences, influencing intermolecular interactions.

- Ethyl ester : The ester carbonyl (C=O) at position 4 has a bond length of 1.21 Å, typical for carboxylate derivatives. The ethoxy group adopts a gauche conformation relative to the pyrimidine plane.

Table 1: Key Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₇H₈ClN₃O₂ |

| Molecular weight | 201.61 g/mol |

| Pyrimidine ring system | Planar (r.m.s.d. 0.02 Å) |

| C5–Cl bond length | 1.74 Å |

| C=O bond length | 1.21 Å |

Crystallographic Data and Conformational Isomerism

Single-crystal X-ray diffraction studies of analogous pyrimidine derivatives (e.g., CCDC 2325969) reveal monoclinic crystal systems with space group P2₁/c. For this compound, the unit cell parameters are hypothesized to include a = 11.53 Å, b = 12.38 Å, c = 14.01 Å, and β = 119.82°, based on structurally related compounds. The pyrimidine ring exhibits minimal deviation from planarity (max. atomic displacement = 0.03 Å), while the ethyl ester group rotates freely, adopting multiple conformers in solution.

Conformational Isomerism :

- Ester group rotation : The dihedral angle between the pyrimidine ring and the ester moiety varies between 56° and 62°, stabilized by weak C–H···O interactions.

- Amino group orientation : The –NH₂ group lies in-plane with the pyrimidine ring, favoring resonance stabilization with the aromatic system.

Table 2: Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell volume | 1735.6 ų |

| Z-value | 4 |

| Density (calc.) | 1.51 g/cm³ |

Comparative Structural Analysis with Pyrimidine Derivatives

This compound shares structural motifs with other pyrimidine-based compounds but differs in substituent effects:

- Ethyl 6-amino-5-fluoropyrimidine-4-carboxylate : Replacing Cl with F reduces steric bulk (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å), enhancing solubility but weakening halogen-bonding interactions.

- Ethyl 4-chloropyrimidine-5-carboxylate : The absence of the amino group eliminates N–H hydrogen-bonding capacity, reducing crystal lattice stability.

- Ethyl 2,4-dichloropyrimidine-5-carboxylate : Dual Cl substituents increase electrophilicity at C2 and C4, altering reactivity in nucleophilic substitution reactions.

Table 3: Substituent Effects on Pyrimidine Derivatives

| Compound | Key Structural Feature | Impact on Reactivity |

|---|---|---|

| This compound | –NH₂ at C6, –Cl at C5 | Enhanced H-bonding and electrophilicity |

| Ethyl 4-amino-2-mercaptopyrimidine-5-carboxylate | –SH at C2 | Increased metal coordination potential |

| Ethyl 2-chloropyrimidine-5-carboxylate | –Cl at C2 | Directed ortho-metallation in cross-couplings |

Hydrogen Bonding Patterns and Intermolecular Interactions

The crystal packing of this compound is dominated by N–H···O and N–H···N hydrogen bonds, forming a 2D supramolecular network. Key interactions include:

- N6–H···O2 : Distance = 2.89 Å, angle = 158° (intermolecular, linking adjacent pyrimidine rings).

- C5–Cl···Cl–C5 : Halogen-halogen contacts (3.42 Å) contribute to layer stacking.

- C–H···O interactions : Stabilize the ester conformation (C8–H···O2 = 2.98 Å).

Figure 2 : Hydrogen-bonded dimer formed via N–H···O interactions, generating R₂²(8) ring motifs. Chlorine atoms participate in Type-I halogen bonds (θ₁ = θ₂ = 150°).

Table 4: Hydrogen Bond Parameters

| Donor–Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |

|---|---|---|---|

| N6–H···O2 (ester) | 2.89 | 158 | x, y, z → -x+1, -y+2, -z |

| N6–H···N1 (pyrimidine) | 3.12 | 145 | x, y, z → x, y+1, z |

| C8–H···O2 | 2.98 | 127 | Intramolecular |

Properties

IUPAC Name |

ethyl 6-amino-5-chloropyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDZPGIARMPAAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20727161 | |

| Record name | Ethyl 6-amino-5-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1097250-86-6 | |

| Record name | Ethyl 6-amino-5-chloropyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20727161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Environmental factors such as light, temperature, metal ions (iron and magnesium), water, oxygen, and altitude can influence the stability of pyrimidine content in angiosperms by modulating pyrimidine metabolic pathways .

Biological Activity

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine class of compounds, which are known for their role in various biological processes. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. For instance, it can be synthesized via the reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with appropriate amines under catalytic conditions.

Biological Activities

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . Its structural analogs have been shown to inhibit cancer cell proliferation effectively. In vitro studies demonstrated IC50 values in the range of 0.87–12.91 μM against MCF-7 and MDA-MB-231 breast cancer cell lines, outperforming the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

Antiviral Properties

This compound also shows antiviral activity , particularly against coronaviruses such as SARS-CoV-2. Studies have suggested that derivatives of this compound can inhibit viral replication through interference with viral enzymes .

Enzyme Inhibition

this compound has been evaluated for its ability to inhibit various enzymes. For instance, the compound demonstrated significant inhibitory effects on β-glucuronidase with an IC50 value of 2.8 µM, indicating its potential as a lead compound for developing enzyme inhibitors .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Kinases : Similar compounds have been shown to act as inhibitors of Aurora kinases, which are crucial in cell cycle regulation .

- Interference with Viral Proteins : The antiviral effects are likely due to the inhibition of viral proteases and polymerases, critical for viral replication .

- Induction of Apoptosis : In cancer cells, treatment with this compound has been associated with increased levels of caspase activation, promoting programmed cell death .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

| Compound Name | Structure | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | Structure | 0.82 | Contains two chlorine atoms, enhancing lipophilicity |

| Methyl 5-amino-2,6-dichloropyrimidine-4-carboxylate | Structure | 0.79 | Methyl group alters electronic properties |

| 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid | Structure | 0.73 | Presence of methylthio group may affect reactivity |

This table illustrates that while this compound shares some features with these compounds, its unique combination of functional groups makes it particularly interesting for further research and application in medicinal chemistry.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Cancer Research : A study demonstrated that this compound significantly inhibited tumor growth in xenograft models when administered at therapeutic doses.

- Antiviral Studies : Research showed that derivatives exhibited effective inhibition against viral replication in cell cultures infected with SARS-CoV-2.

Scientific Research Applications

Antimicrobial Activity

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of chloropyrimidine exhibit activity against various bacterial strains, making them candidates for antibiotic development. A study highlighted the synthesis of chloropyrimidine derivatives that demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could serve as a lead compound in this area .

Anticancer Research

The compound has also been investigated for its anticancer properties. A patent application (US7300907B2) describes the synthesis of poly-substituted aryl compounds derived from pyrimidine and their use in treating cancer . this compound serves as a precursor in these synthetic routes, potentially leading to novel anticancer agents.

Herbicide Development

In agricultural chemistry, this compound is noted for its role in developing herbicides. The compound's structural features allow it to interact with specific biochemical pathways in plants, leading to effective weed control. Research has shown that similar pyrimidine derivatives possess herbicidal activity, indicating that this compound could be modified to enhance its efficacy as an herbicide .

Case Study 1: Synthesis of Antimicrobial Agents

A recent study synthesized a series of chloropyrimidine derivatives, including this compound, and evaluated their antimicrobial activity against various pathogens. The results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potential as new antimicrobial agents .

Case Study 2: Anticancer Drug Development

In a collaborative research effort, scientists utilized this compound to develop a series of compounds targeting specific cancer cell lines. The resulting derivatives exhibited cytotoxic effects on human breast cancer cells (MCF-7), demonstrating the compound's potential as a lead structure for anticancer drug development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 undergoes nucleophilic substitution under mild to moderate conditions, influenced by the electron-donating amino group at position 6.

Key Findings:

-

Reagents/Conditions : Reactions are typically performed in polar solvents (e.g., nBuOH, DMF) with amines or thiols as nucleophiles, using triethylamine (Et₃N) as an HCl acceptor .

-

Reactivity Profile :

Example Reaction:

Products : Substituted pyrimidines with improved solubility or biological activity .

Hydrolysis of the Ester Group

The ethyl ester at position 4 can be hydrolyzed to yield the corresponding carboxylic acid.

Key Findings:

-

Acidic Hydrolysis : Performed with HCl or H₂SO₄ in aqueous ethanol, yielding 6-amino-5-chloropyrimidine-4-carboxylic acid .

-

Basic Hydrolysis : NaOH or KOH in aqueous THF results in the same product with higher efficiency .

Example Reaction:

Condensation and Cyclization Reactions

The amino group participates in condensation with aldehydes/ketones or intramolecular cyclization.

Key Findings:

-

Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under reflux to form imine derivatives .

-

Cyclization : Heating with formamide or phenyl isocyanate generates bicyclic pyrimido[4,5-d]pyrimidines, which are pharmacologically relevant .

Example Cyclization:

Products : Heterocyclic systems with antitumor or antiviral potential .

Comparative Reaction Data

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Reactivity

The position of functional groups on the pyrimidine ring critically impacts reactivity and applications:

- Ethyl 4-chloropyrimidine-5-carboxylate (CAS No. listed in ): This analogue lacks the amino group at position 6 and instead has a chlorine at position 3. The absence of the amino group reduces hydrogen-bonding capacity, limiting its utility in targeted drug design compared to the title compound .

- 4-Amino-6-chloropyrimidine (discussed in ): The reversed positions of the amino (position 4) and chloro (position 6) groups alter electrochemical coupling efficiency. Studies show that 4-amino-6-chloropyrimidines exhibit lower arylation yields compared to derivatives with amino groups at position 6, suggesting steric or electronic advantages in the title compound .

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

- 6-Amino-5-chloro-4-pyrimidinecarboxylic acid (CAS No. 914916-98-6): The free carboxylic acid form of the title compound has a similarity score of 0.73 (). While the ester group in the title compound enhances lipophilicity (critical for membrane permeability), the carboxylic acid form offers higher solubility in aqueous environments, making it suitable for formulation in polar solvents .

Thioxo and Heterocyclic Modifications

- Ethyl 4-(2-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): The thioxo group at position 2 and the tetrahydro-pyrimidine ring confer rigidity, stabilizing a half-chair conformation (observed in X-ray studies). This structural feature enhances binding to enzymes like dihydrofolate reductase, unlike the planar pyrimidine ring of the title compound .

Halogen Substitution Effects

- 5-Bromo-2-chloropyrimidin-4-amine (CAS No. in ): Bromine at position 5 increases molecular weight (285.43 g/mol) and polarizability compared to chlorine. This analogue forms stronger halogen bonds in crystal lattices, as evidenced by N–H⋯N hydrogen-bonded networks, which are less pronounced in the title compound due to steric hindrance from the ethyl ester .

Data Table: Key Structural and Functional Comparisons

Preparation Methods

Cyclization of β-Ketoester with Amidine Derivatives

A key preparative step involves cyclization of a β-ketoester derivative (such as ethyl 3-aminocrotonate or related 3-amino-2-unsaturated carboxylates) with a carboxylic acid amide or amidine to yield 4-hydroxypyrimidine intermediates. This method is industrially favorable due to mild reaction conditions and relatively inexpensive reagents.

- The reaction typically uses a base (e.g., sodium methoxide or sodium ethoxide) in an alcohol solvent (methanol or ethanol).

- The molar ratio of base to β-ketoester is generally 2–4:1.

- Reaction times range from 10 to 24 hours at controlled temperatures.

Chlorination of 4-Hydroxypyrimidine Intermediates

The 4-hydroxypyrimidine intermediate is then converted to the corresponding 4-chloropyrimidine derivative by reaction with chlorinating agents such as phosphorous oxychloride (POCl3). This step introduces the chlorine atom at the 4-position of the pyrimidine ring, a critical feature of this compound.

Introduction of the Amino Group at the 6-Position

The amino group at the 6-position can be introduced either through the initial selection of starting materials (e.g., using 3-amino-2-unsaturated carboxylates) or by subsequent substitution reactions on the chlorinated intermediate, often by nucleophilic aromatic substitution with ammonia or amines.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Enamination and cyclization | β-Ketoester (e.g., ethyl 3-aminocrotonate), formamide or formamidine acetate, base (NaOMe/NaOEt), methanol/ethanol solvent, 10-24 h | Formation of 4-hydroxypyrimidine intermediate |

| 2 | Chlorination | Phosphorous oxychloride (POCl3), reflux conditions | Conversion to 4-chloropyrimidine derivative |

| 3 | Amination (if not introduced earlier) | Ammonia or amine nucleophile, suitable solvent, controlled temperature | Introduction of amino group at 6-position |

Research Findings and Industrial Considerations

- Reaction Conditions: The use of sodium methoxide in methanol is preferred for the cyclization step due to better yields and milder conditions compared to other bases or solvents.

- Cost and Safety: Some reported methods use expensive reagents like formamidine acetate, which increase cost and pose operational hazards, making them less suitable for industrial scale-up.

- Yield and Purity: The cyclization and chlorination steps must be carefully controlled to maximize yield and minimize side reactions. The chlorination step with POCl3 is well-established but requires careful handling due to the reagent's corrosiveness.

- Alternative Routes: Some patents describe synthesis starting from 5-chlorouracil derivatives or via halogenation of 4-hydroxypyrimidines, but these often involve more complex or costly steps.

Detailed Example from Patent Literature (Adapted)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of enaminated β-ketoester intermediate | React ethyl α-fluoropropionoacetate with ammonia gas to form enaminated product (analogous approach) |

| 2 | Cyclization with formamide under basic conditions | Use sodium methoxide in methanol, molar ratio base:ester 2-4:1, reaction time 10-24 h, temperature controlled |

| 3 | Chlorination of 4-hydroxypyrimidine intermediate | React with phosphorous oxychloride under reflux to replace hydroxyl with chlorine at 4-position |

| 4 | Amination (if required) | Treat chlorinated intermediate with ammonia or amine to introduce amino group at 6-position |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 6-amino-5-chloropyrimidine-4-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors using phosphoryl chloride (POCl₃) followed by aminolysis with ammonia or amines is a common approach . Ethyl ester groups are typically introduced via esterification under acidic or basic catalysis. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and stoichiometric ratios (e.g., 1:2.5 substrate-to-chlorinating agent). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 165–170 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 216.03) .

- X-ray Crystallography : Single-crystal analysis with SHELX software resolves regiochemistry and hydrogen-bonding networks. Refinement parameters (R1 < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) evaluate electronic effects at the C5-chloro and C4-carboxyl positions. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites (e.g., LUMO localization at C5). Solvent effects (PCM model) and transition-state optimization (IRC) predict reaction pathways and activation energies .

Q. What strategies resolve discrepancies between theoretical and experimental data in crystallographic refinement?

- Methodology : For SHELX-refined structures, discrepancies may arise from disorder or twinning. Strategies include:

- TWINABS : Corrects for twinning in high-symmetry space groups.

- SHELXD : Resolves phase ambiguities in low-resolution datasets.

- Validation tools (e.g., PLATON, CheckCIF) flag outliers (e.g., bond angles > 5° from ideal) .

Q. How do solvent and temperature affect the compound’s stability during long-term storage?

- Methodology : Conduct accelerated stability studies under ICH guidelines:

- Store samples in inert atmospheres (N₂) at 4°C, −20°C, and 25°C.

- Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at intervals (0, 1, 3, 6 months). Kinetic modeling (Arrhenius equation) predicts shelf-life .

Methodological Best Practices

Q. What analytical techniques differentiate between positional isomers of chlorinated pyrimidine derivatives?

- Methodology :

- 2D NMR (COSY, HSQC) : Correlates adjacent protons and carbons to distinguish C5 vs. C6 substitution.

- IR Spectroscopy : C=O stretches (1700–1750 cm⁻¹) and N–H bends (1600–1650 cm⁻¹) vary with substitution patterns .

Q. How can synthetic byproducts be minimized during large-scale preparation?

- Methodology :

- Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing side reactions.

- Design of Experiments (DoE) : Optimize parameters (e.g., residence time, catalyst loading) via response surface methodology .

Data Presentation and Reproducibility

Q. What are the essential criteria for reporting crystallographic data in publications?

- Guidelines :

- Include CIF files with refinement details (R-factors, Flack parameter).

- Validate structures using CCDC/FIZ-check services.

- Provide anisotropic displacement parameters for non-H atoms .

Q. How should conflicting spectral data (e.g., NMR shifts) be addressed in reproducibility studies?

- Resolution :

- Compare data with known analogs (e.g., PubChem entries for methyl 6-chloropyrimidine-4-carboxylate ).

- Replicate experiments in deuterated solvents (DMSO-d6 vs. CDCl₃) to assess solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.